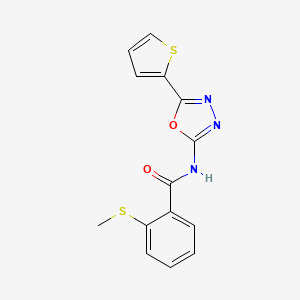

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLFZGUESSOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the benzamide moiety: The final step involves the acylation of the thiophene-oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various areas of medicinal chemistry:

- Antimicrobial Activity : Its structural motifs suggest potential as an antimicrobial agent. Studies indicate that similar compounds exhibit significant antibacterial and antifungal properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory and Anticancer Properties : The presence of the oxadiazole and thiophene rings may contribute to anti-inflammatory and anticancer activities, making it a candidate for further exploration in drug development .

Materials Science

The unique heterocyclic structure allows for applications in materials science:

- Organic Electronics : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are favorable for charge transport and light emission .

- Coordination Chemistry : As a ligand, it can form metal complexes that may be studied for their catalytic or electronic properties. This application is particularly relevant in developing new catalysts for organic reactions.

Case Studies

Recent studies have highlighted various aspects of this compound's applications:

- Antimicrobial Studies : Research demonstrated that derivatives similar to 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant antimicrobial activity against various strains, indicating its potential as a therapeutic agent .

- Electronic Properties : Computational studies have analyzed the electronic properties of related compounds through Density Functional Theory (DFT), revealing insights into their reactivity parameters which are crucial for their application in electronics .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and thiophene rings can participate in π-π stacking and hydrogen bonding interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is highlighted through comparisons with analogs (Table 1).

Table 1. Comparative Analysis of Key 1,3,4-Oxadiazole Derivatives

*NNM: Reference standard in antiviral assays.

Key Comparison Points

Substituent Effects on Bioactivity :

- The methylthio group in the target compound likely enhances antiviral activity compared to unsubstituted analogs (e.g., Compound 25) by increasing electron density and hydrophobic interactions . In contrast, bromo-substituted analogs (e.g., Compound 26) may prioritize lipophilicity over metabolic stability .

- Ethylthio derivatives (e.g., Derivative 6a) exhibit stronger carbonic anhydrase II inhibition due to extended alkyl chains, but may face bioavailability challenges compared to methylthio .

Heterocyclic Core Modifications :

- Replacing thiophen-2-yl with furan-2-yl (e.g., LMM11) shifts activity toward antifungal targets, emphasizing the role of sulfur in thiophene for antiviral specificity .

Synthetic Accessibility :

- Conventional synthesis of thiophene-oxadiazole derivatives achieves moderate yields (e.g., 60% for Compound 25), while microwave-assisted methods (e.g., in ) could improve efficiency for future analogs .

Research Implications

The target compound’s combination of methylthio and thiophene-oxadiazole motifs positions it as a promising candidate for antiviral and enzyme-inhibition applications. Further studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of substituents on the benzamide and oxadiazole rings.

- Computational Modeling : Density-functional theory (DFT) studies to quantify electronic effects of -SMe .

- In Vivo Pharmacokinetics : Assessing metabolic stability and bioavailability relative to ethylthio or halogenated analogs.

Biological Activity

2-(Methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 252.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄OS |

| Molecular Weight | 252.31 g/mol |

| CAS Number | Not available |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Compounds containing oxadiazole and thiophene moieties have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases.

The biological activity of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells prevents their proliferation.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

Case Studies

- Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on breast cancer cells (MCF-7). The compound exhibited an IC50 value indicating potent anti-proliferative activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro assays demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as antimicrobial agents .

- Anti-inflammatory Research : Experimental models showed that oxadiazole derivatives reduced inflammation markers in induced arthritis models, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves:

- Step 1 : Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide in methanol .

- Step 2 : Coupling the oxadiazole amine with 3-(methylthio)benzoyl chloride in dry THF using a base (e.g., NaH) to form the final benzamide . Key characterization methods include ¹H/¹³C NMR (e.g., 400 MHz spectrometer), FTIR (KBr pellet), and ESI-MS for structural confirmation .

Q. How is the purity and stability of the compound validated in experimental settings?

- Purity : Assessed via HPLC (retention time analysis) and TLC (Rf values) .

- Stability : Monitor degradation under varying conditions (pH, temperature) using UV-Vis spectroscopy or LC-MS . Oxadiazole derivatives are generally stable but may hydrolyze under strongly acidic/basic conditions .

Q. What are the primary biological activities associated with this compound?

- Antimicrobial : Inhibits bacterial/fungal growth via interaction with enzymes like CYP51 (sterol 14α-demethylase) .

- Antitumor : Induces apoptosis and cell cycle arrest in cancer cells, potentially through thiol group-mediated redox modulation .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity?

- SAR Strategies :

- Replace the thiophene moiety with substituted furans or pyridines to enhance solubility .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve enzyme-binding affinity .

Q. What experimental designs resolve contradictions in reported biological activities?

- Case Example : Discrepancies in antifungal potency may arise from strain-specific CYP51 mutations.

- Approach : Perform crystallographic studies of the compound bound to CYP51 isoforms (e.g., Aspergillus fumigatus vs. Candida albicans) to identify binding variations .

Q. How can mechanistic studies elucidate the compound’s interaction with molecular targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .

- Molecular Dynamics Simulations : Model interactions with catalytic sites (e.g., CYP51 heme pocket) .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess redox activity in cancer cells .

Q. What analytical challenges arise in characterizing reactive intermediates during synthesis?

- Problem : Epimerization or oxidation during coupling reactions.

- Solutions :

- Monitor reactions in real-time using in-situ FTIR .

- Isolate intermediates via flash chromatography and confirm structures with HRMS/NOESY .

Methodological Guidance

Q. How to design a robust enzyme inhibition assay for this compound?

- Protocol :

Purify target enzyme (e.g., CYP51) via affinity chromatography.

Pre-incubate enzyme with compound (0.1–100 µM) in buffer (pH 7.4, 37°C).

Add substrate (e.g., lanosterol) and quantify product via LC-MS/MS .

Q. What strategies improve yield in large-scale synthesis?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.